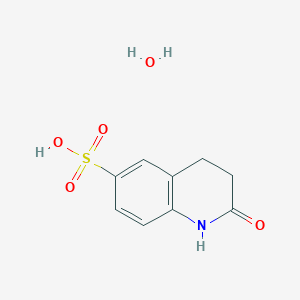

2-Oxo-3,4-dihydro-1H-quinoline-6-sulfonic acid hydrate

Description

Propriétés

IUPAC Name |

2-oxo-3,4-dihydro-1H-quinoline-6-sulfonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4S.H2O/c11-9-4-1-6-5-7(15(12,13)14)2-3-8(6)10-9;/h2-3,5H,1,4H2,(H,10,11)(H,12,13,14);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCIRKOPYWNTAJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1437794-84-7 | |

| Record name | 6-Quinolinesulfonic acid, 1,2,3,4-tetrahydro-2-oxo-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1437794-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

Direct Sulfonation of Quinoline Derivatives

Method Overview:

A common approach involves sulfonating pre-formed quinoline derivatives at the sixth position using electrophilic sulfonation agents such as chlorosulfonic acid or sulfuric acid. This method is often employed when the quinoline core is already synthesized, and the sulfonic acid group is introduced as a final functionalization step.

- Reagents: Chlorosulfonic acid or fuming sulfuric acid

- Temperature: 0°C to room temperature

- Solvent: Usually inert solvents like chloroform or dichloromethane during sulfonation

Mechanism:

Electrophilic aromatic substitution occurs at the sixth position of the quinoline ring, facilitated by the electron density and directing effects of existing substituents.

- Over-sulfonation risk

- Regioselectivity issues, requiring careful control of reaction conditions

Multi-step Synthesis via Building Block Assembly

Method Overview:

This approach involves constructing the quinoline ring system with the sulfonic acid group already attached or introduced early in the synthesis, followed by oxidation to the keto form.

- Precise control over substitution patterns

- Flexibility in introducing various functional groups

Cyclization of Sulfonated Aniline Derivatives

Method Overview:

Starting from sulfonated aniline derivatives, cyclization reactions such as Pfitzinger or Friedländer reactions can produce the quinoline core with the sulfonic acid group at the sixth position.

- Sulfonated aniline reacts with ketones or aldehydes under acidic or basic conditions

- Intramolecular cyclization forms the quinoline ring system

Research Findings:

This method has been successfully employed in synthesizing sulfonated quinolines with high regioselectivity, especially when combined with microwave-assisted synthesis to reduce reaction times.

Data Tables Summarizing Preparation Methods

Research Findings and Insights

Patents and recent literature indicate that regioselectivity in sulfonation is critical, with the sixth position being favored under controlled conditions, especially with chlorosulfonic acid at low temperatures (0–5°C).

Microwave-assisted synthesis has emerged as an efficient technique, significantly reducing reaction times and improving yields, especially in cyclization steps involving sulfonated intermediates.

Oxidation steps to convert the dihydroquinoline to the keto form are often performed using mild oxidants like KMnO₄, which preserve the sulfonic acid group integrity.

Purification techniques such as recrystallization from aqueous solvents are employed to isolate the hydrate form, ensuring high purity suitable for pharmaceutical applications.

Notes on Practical Considerations

Safety precautions are essential when handling chlorosulfonic acid and fuming sulfuric acid due to their corrosive nature.

Reaction monitoring via TLC or HPLC is recommended to optimize sulfonation and cyclization steps.

Hydrate formation occurs upon crystallization from aqueous media, which stabilizes the sulfonic acid group and facilitates subsequent applications.

Analyse Des Réactions Chimiques

Types of Reactions

2-Oxo-3,4-dihydro-1H-quinoline-6-sulfonic acid hydrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline-6-sulfonic acid.

Reduction: Reduction reactions can convert it into 3,4-dihydroquinoline derivatives.

Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases depending on the desired product.

Major Products Formed

Oxidation: Quinoline-6-sulfonic acid.

Reduction: 3,4-Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Properties

Quinoline derivatives, including 2-Oxo-3,4-dihydro-1H-quinoline-6-sulfonic acid hydrate, are known for their diverse pharmacological activities. These compounds exhibit significant biological properties such as:

- Antitumor Activity : Some studies have shown that quinoline derivatives can induce cytotoxic effects on cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer) cells. For example, quinoline-related carboxylic acid derivatives demonstrated varying degrees of cytotoxicity against these cell lines, indicating potential therapeutic applications in oncology .

- Antimicrobial Properties : The compound has been evaluated for its antibacterial potential. Research indicates that certain quinoline derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .

Synthesis and Derivatives

Synthetic Routes

The synthesis of this compound can be achieved through various methods:

- Multicomponent Reactions : Recent advancements in synthetic methodologies highlight the use of multicomponent reactions to create complex quinoline structures efficiently. These methods allow for the rapid assembly of diverse molecular scaffolds with potential bioactivity .

- Microwave-Assisted Synthesis : This technique enhances the yield and reduces the reaction time for synthesizing quinoline derivatives. The incorporation of microwave technology in organic synthesis has revolutionized the preparation of these compounds by providing uniform heating and increased reaction rates .

Case Study 1: Antitumor Evaluation

A study focusing on the cytotoxic effects of various quinoline derivatives, including this compound, revealed promising results in inhibiting tumor cell proliferation. The results showed a dose-dependent response in MCF7 cells, suggesting that modifications to the quinoline structure could enhance its antitumor activity .

Case Study 2: Antimicrobial Screening

In another investigation, several quinoline derivatives were screened for antimicrobial activity against common pathogens. The study found that specific modifications to the sulfonic acid group significantly improved antibacterial efficacy against strains like Staphylococcus aureus and Escherichia coli. This highlights the importance of structural variations in enhancing biological activity .

Data Table: Biological Activities of Quinoline Derivatives

| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) |

|---|---|---|---|

| This compound | Antitumor | MCF7 | 15 |

| Quinoline derivative A | Antibacterial | E. coli | 8 |

| Quinoline derivative B | Antibacterial | S. aureus | 12 |

| Quinoline derivative C | Antitumor | HeLa | 20 |

Mécanisme D'action

The mechanism of action of 2-Oxo-3,4-dihydro-1H-quinoline-6-sulfonic acid hydrate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of microbial growth or interference with cancer cell proliferation .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural and Functional Differences

Physicochemical Properties

- Solubility :

- Acidity :

- Sulfonic acid (pKa ~1–2) is significantly more acidic than carboxylic acids (pKa ~4–5) or sulfonamides (pKa ~10) .

Activité Biologique

2-Oxo-3,4-dihydro-1H-quinoline-6-sulfonic acid hydrate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_9H_9N_1O_3S, with a molar mass of approximately 225.24 g/mol. The compound features a quinoline core with a sulfonic acid group, which enhances its reactivity and solubility in biological systems.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

1. Enzyme Inhibition

One of the primary mechanisms through which this compound exerts its biological effects is by inhibiting specific enzymes involved in metabolic pathways. Notably, it has shown inhibitory effects on phenylethanolamine N-methyltransferase (PNMT), an enzyme critical for catecholamine biosynthesis. This inhibition could potentially influence neurotransmitter levels, providing therapeutic avenues for conditions such as hypertension and depression.

3. Cytotoxicity

Preliminary studies indicate that quinoline derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, compounds related to 2-Oxo-3,4-dihydro-1H-quinoline have been tested against breast cancer (MCF7) and cervical cancer (HeLa) cells with varying degrees of effectiveness . Further research is needed to establish the cytotoxic profile of this compound specifically.

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules:

- Enzyme Binding : The sulfonic acid group can form hydrogen bonds with active sites on enzymes, influencing their activity.

- Receptor Interaction : The compound may also interact with specific receptors involved in neurotransmission and metabolic regulation.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions involving quinoline derivatives and sulfonation processes. Common methods include:

- Condensation Reactions : Combining appropriate aldehydes or ketones with amines under acidic conditions.

- Sulfonation : Introducing the sulfonic acid group through electrophilic substitution reactions.

Case Studies

Several studies have explored the biological implications of similar quinoline derivatives:

These findings highlight the potential for this compound in therapeutic applications.

Q & A

Q. How can mechanistic studies differentiate between radical vs. ionic pathways in sulfonic acid group reactions?

- Methodological Answer : Use radical traps (e.g., TEMPO) in competition experiments. Electron paramagnetic resonance (EPR) detects transient radicals. Compare kinetic isotope effects (KIE) in protiated vs. deuterated solvents to distinguish mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.